4-(4-Methylamino-3-amino-phenoxy)-pyridine-2-carbonitrile
Overview
Description
4-(4-Methylamino-3-amino-phenoxy)-pyridine-2-carbonitrile is an organic compound that belongs to the class of pyridine derivatives. These compounds are known for their diverse biological activities and are often used in medicinal chemistry for drug development. The presence of both amino and nitrile groups in the molecule suggests potential reactivity and versatility in chemical synthesis.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(4-Methylamino-3-amino-phenoxy)-pyridine-2-carbonitrile typically involves multi-step organic reactions. One possible route could be:
Nitration: Starting with a pyridine derivative, a nitration reaction introduces a nitro group.
Reduction: The nitro group is then reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst like palladium on carbon.
Coupling Reaction: The phenoxy group can be introduced via a coupling reaction, such as the Ullmann reaction, where a phenol derivative reacts with a halopyridine in the presence of a copper catalyst.
Cyanation: Finally, the nitrile group can be introduced through a cyanation reaction using reagents like sodium cyanide.
Industrial Production Methods
In an industrial setting, the production of this compound would involve optimizing the above synthetic route for large-scale production. This includes selecting appropriate solvents, catalysts, and reaction conditions to maximize yield and purity while minimizing costs and environmental impact.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The amino groups in the compound can undergo oxidation reactions to form nitroso or nitro derivatives.
Reduction: The nitrile group can be reduced to an amine using reducing agents like lithium aluminum hydride.
Substitution: The phenoxy group can participate in nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate or hydrogen peroxide in acidic or basic conditions.
Reduction: Lithium aluminum hydride or catalytic hydrogenation.
Substitution: Sodium hydride or other strong bases in polar aprotic solvents.
Major Products
Oxidation: Formation of nitroso or nitro derivatives.
Reduction: Conversion of the nitrile group to an amine.
Substitution: Introduction of various substituents on the phenoxy group.
Scientific Research Applications
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Investigated as a potential drug candidate due to its structural features that may interact with biological targets.
Industry: Utilized in the development of new materials or as a catalyst in certain chemical reactions.
Mechanism of Action
The mechanism of action of 4-(4-Methylamino-3-amino-phenoxy)-pyridine-2-carbonitrile would depend on its specific application. In medicinal chemistry, it may interact with enzymes or receptors, inhibiting or activating biological pathways. The presence of amino and nitrile groups suggests potential interactions with nucleophilic or electrophilic sites in biological molecules.
Comparison with Similar Compounds
Similar Compounds
4-(4-Amino-3-methylamino-phenoxy)-pyridine-2-carbonitrile: Similar structure with slight variations in the position of amino and methylamino groups.
4-(4-Methylamino-3-nitro-phenoxy)-pyridine-2-carbonitrile: Contains a nitro group instead of an amino group.
4-(4-Methylamino-3-amino-phenoxy)-pyridine-2-carboxamide: Contains a carboxamide group instead of a nitrile group.
Uniqueness
The unique combination of amino, methylamino, phenoxy, and nitrile groups in 4-(4-Methylamino-3-amino-phenoxy)-pyridine-2-carbonitrile provides distinct reactivity and potential biological activity compared to similar compounds. This makes it a valuable compound for research and development in various scientific fields.
Properties
IUPAC Name |
4-[3-amino-4-(methylamino)phenoxy]pyridine-2-carbonitrile | |
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H12N4O/c1-16-13-3-2-10(7-12(13)15)18-11-4-5-17-9(6-11)8-14/h2-7,16H,15H2,1H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QGGSMUFVFLIKDO-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC1=C(C=C(C=C1)OC2=CC(=NC=C2)C#N)N | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H12N4O | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
240.26 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.